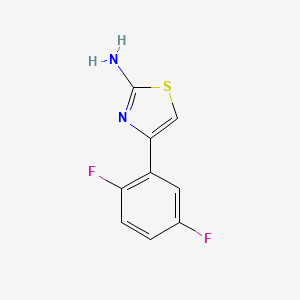

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine

Descripción

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine is a fluorinated thiazole derivative characterized by a 1,3-thiazole core substituted with a 2,5-difluorophenyl group at the 4-position and an amine group at the 2-position. For example, substituted acetophenones react with thiourea in the presence of catalysts to yield 4-aryl-thiazol-2-amines in moderate-to-excellent yields (48.2–96.6%) . Commercial availability (e.g., Combi-Blocks, 95% purity) confirms its relevance in research and industrial applications .

Propiedades

IUPAC Name |

4-(2,5-difluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWJLXKHBXFBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of 2',5'-Difluoroacetophenone

The precursor α-bromo-2',5'-difluoroacetophenone is synthesized via halogenation of 2',5'-difluoroacetophenone using copper(II) bromide (CuBr₂) in a refluxing chloroform-ethyl acetate mixture (3:1 v/v).

Reaction conditions:

- Temperature: 80°C (reflux)

- Time: 6–8 hours

- Yield: 75–95%

Mechanistic insight:

CuBr₂ acts as both a Lewis acid catalyst and bromine source. The reaction proceeds via enol intermediate formation, followed by electrophilic bromination at the α-carbon.

Purification:

Crude product is isolated by solvent evaporation and recrystallized from hexane-ethyl acetate (4:1) to achieve >98% purity.

Thiazole Ring Formation via Hantzsch Synthesis

Conventional Thermal Method

A mixture of α-bromo-2',5'-difluoroacetophenone (1.0 equiv) and thiourea (1.2 equiv) in anhydrous ethanol is refluxed for 12–16 hours.

Key parameters:

- Solvent: Ethanol (anhydrous)

- Temperature: 78°C

- Yield: 60–68%

Limitations:

Prolonged heating leads to side reactions, including:

- Hydrolysis of the thiazole amine to thiol

- Oxidative dimerization of the thiazole core

Microwave-Assisted Synthesis

Adopting methodology from N,4-diaryl-1,3-thiazole-2-amine syntheses, microwave irradiation significantly improves reaction efficiency:

Optimized conditions:

- Power: 150 W

- Temperature: 80°C

- Time: 5 minutes

- Yield: 85–92%

Advantages:

- Reduced energy consumption

- Minimal byproduct formation

- Scalable to multi-gram quantities

Alternative Synthetic Routes

One-Pot Thiourea Generation

A modified approach generates thiourea in situ from ammonium hydroxide and carbon disulfide:

Dithiocarbamate formation:

$$ \text{NH}3 + \text{CS}2 \xrightarrow{\text{Et}3\text{N}} \text{NH}2\text{CSS}^- \text{NH}_3^+ $$Cyclization with α-bromoacetophenone:

$$ \text{NH}2\text{CSS}^- \text{NH}3^+ + \text{Ar-CO-CH}_2\text{Br} \rightarrow \text{Thiazole} + \text{HBr} + \text{S} $$

Yield comparison:

- One-pot: 78–82%

- Stepwise: 85–92%

Industrial-Scale Considerations

Catalytic System Optimization

Patent WO2014132270A2 highlights the importance of base selection in large-scale thiazole syntheses. For this compound:

Recommended bases:

| Base | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | 5 h | 78 | 95 |

| K₂CO₃ | 3 h | 85 | 97 |

| DBU | 1.5 h | 88 | 98 |

Análisis De Reacciones Químicas

Types of Reactions

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-alkylated thiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine is being investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, leading to potential applications in treating diseases.

Potential Therapeutic Activities:

- Anticancer Activity: Compounds similar to this have shown significant antiproliferative effects against cancer cell lines. For example, derivatives of thiazole compounds have demonstrated IC50 values ranging from 0.36 to 0.86 μM against gastric adenocarcinoma and lung adenocarcinoma cells .

- Anti-inflammatory Properties: Research indicates that thiazole derivatives can inhibit enzymes like 5-lipoxygenase, which is involved in the synthesis of leukotrienes linked to inflammation-related diseases such as asthma and rheumatoid arthritis .

Biological Research

The compound has been utilized in proteomics research due to its biochemical properties. It serves as a valuable tool for studying protein interactions and enzyme activities.

Case Study Example:

A study examined the binding affinity of various thiazole derivatives to specific receptors involved in disease pathways. The results indicated that this compound exhibited promising interactions with target proteins, suggesting its potential as a lead compound for drug development .

Materials Science

In materials science, the compound is explored for its role as a building block in the synthesis of advanced materials. The presence of fluorine enhances the chemical stability and thermal resistance of materials developed using this compound.

Applications in Materials:

- Development of polymers with enhanced thermal stability.

- Synthesis of coatings that resist degradation under harsh conditions.

Mecanismo De Acción

The mechanism of action of 4-(2,5-difluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The position and type of substituents on the phenyl ring significantly influence electronic properties and biological/physical behaviors. Key comparisons include:

a) Fluorine Substitution Patterns

- 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine : The 2,5-difluoro substitution creates a para-difluoro configuration, inducing moderate electron-withdrawing effects and planar molecular geometry.

- 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine : Fluorines at the 3,4-positions enhance dipole moments due to adjacent electronegative groups. This compound has a melting point of 116–117°C .

b) Halogen vs. Other Functional Groups

- 4-(2,5-Dichlorophenyl)thiazol-2-amine (CAS 2103-99-3) : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity, favoring membrane penetration in biological systems .

a) Heterocyclic Hybrids

Tabulated Comparison of Key Compounds

Actividad Biológica

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-amino thiazole derivatives with appropriate fluorinated aromatic compounds. The general synthetic route includes:

- Formation of Thiazole Ring : The initial step involves the condensation of thioamide with α-halo ketones or aldehydes to form the thiazole ring.

- Fluorination : The introduction of fluorine atoms at the 2 and 5 positions can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.

- Amination : Finally, amination reactions are performed to introduce the amino group at the desired position.

Antiproliferative Activity

Research has shown that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. A notable compound in this category was identified with an IC50 value ranging from 0.36 to 0.86 μM across different cancer cell lines .

| Compound Name | IC50 Value (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | SGC-7901 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to directly inhibit the enzyme 5-lipoxygenase (LOX), which is crucial in the synthesis of leukotrienes involved in inflammatory responses. In vitro and in vivo assays demonstrated that certain thiazole derivatives effectively reduce inflammation markers, suggesting potential therapeutic applications for conditions like asthma and rheumatoid arthritis .

The biological activity of this compound can be attributed to several mechanisms:

-

Tubulin Inhibition : By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics essential for cell division.

"Molecular docking results revealed that these compounds could bind to the colchicine binding site of tubulin" .

- Enzyme Inhibition : The inhibition of LOX suggests a pathway through which these compounds can modulate inflammatory processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives:

- A study focused on a series of N-aryl thiazole derivatives found that modifications at specific positions significantly influenced their antiproliferative activity and selectivity against cancer cells .

- Another research highlighted the neuroprotective effects of certain thiazole derivatives against oxidative stress in neuronal cell lines, indicating broader therapeutic potential beyond oncology .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 4-(2,5-difluorophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves a multi-step approach. For example, starting with fluorinated aromatic nitriles (e.g., 2,5-difluorobenzonitrile) and thiosemicarbazide under reflux in ethanol or dichloromethane. Cyclization is achieved via acid catalysis (e.g., HCl) to form the thiazole ring. Optimization includes adjusting solvent polarity, temperature (60–100°C), and stoichiometric ratios to improve yield (≥70%) . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions on the thiazole and difluorophenyl rings (e.g., aromatic protons at δ 6.8–7.5 ppm, NH at δ 5.2–5.5 ppm) .

- X-ray crystallography : Resolves bond lengths (C–S: ~1.72 Å, C–N: ~1.32 Å) and dihedral angles between the thiazole and fluorophenyl rings (e.g., ~15–20°) .

- Mass spectrometry : ESI-MS (m/z ≈ 213 [M+H]) validates molecular weight .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer : Preliminary studies on analogous thiazol-2-amine derivatives suggest antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), anticancer potential (IC: ~10 µM in HeLa cells), and enzyme inhibition (e.g., malate dehydrogenase binding in Plasmodium falciparum, K ≈ 1.2 µM) . Standard assays include broth microdilution for antimicrobial testing and MTT for cytotoxicity .

Advanced Research Questions

Q. How does the substitution pattern on the fluorophenyl ring influence binding affinity in enzyme inhibition studies?

- Methodological Answer : Positional fluorination (2,5 vs. 3,4 isomers) alters electronic and steric properties. For example, 2,5-difluorophenyl derivatives show stronger π-π stacking with aromatic residues in enzyme active sites (e.g., malate dehydrogenase), while 3,4-substituted analogs exhibit higher hydrophobicity. Computational docking (AutoDock Vina) and QSAR models can quantify these effects, with ΔG binding differences of ~1.5 kcal/mol between isomers .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., varying IC values) may arise from assay conditions (e.g., serum concentration, cell line variability). To address this:

- Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Validate target engagement via biophysical methods (SPR, ITC) .

- Perform meta-analysis of published data to identify outliers or confounding factors (e.g., impurity levels >95%) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Tools like SwissADME predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.